molecular formula C23H24N4O2S B2767992 N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243065-48-6

N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2767992
CAS No.: 1243065-48-6
M. Wt: 420.53
InChI Key: PXBDSGXJUNWNEC-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido-thieno-pyrimidinone core fused with an acetamide substituent. The 4-isopropylphenyl group and 2,7,9-trimethyl substitutions likely influence its solubility, steric interactions, and binding affinity compared to simpler analogs .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-12(2)16-6-8-17(9-7-16)26-18(28)11-27-15(5)25-20-19-13(3)10-14(4)24-22(19)30-21(20)23(27)29/h6-10,12H,11H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBDSGXJUNWNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Researchers may explore its biological activity, including potential interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.

    Industry: Its unique structure may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes data from analogous compounds to highlight structural, synthetic, and physicochemical differences:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (if reported) Reference
N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Pyrido-thieno-pyrimidinone 4-isopropylphenyl, 2,7,9-trimethyl Not reported Not reported Not reported Not reported
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Pyrido-thieno-pyrimidinone Phenylamino, methyl 369.44 73 143–145 Not reported
3-(4-Nitrobenzylideneamino)-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (4f) Pyrido-thieno-pyrimidinone 4-Nitrobenzylideneamino, methyl 369.40 92 218–220 Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide Pyrimidinone-thioacetamide Phenoxyphenyl, methyl Not reported 60 224–226 Not reported
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Cyclopenta-thieno-pyrimidinone Phenyloxy, cyclopentane 326.0 (LC-MS) 53 197–198 Not reported

Key Observations:

Structural Modifications and Yield: The introduction of bulkier substituents (e.g., 4-isopropylphenyl) may reduce synthetic yields compared to simpler phenyl or phenoxy groups, as seen in compounds 24 (73%) and 4f (92%) . Steric hindrance during alkylation or condensation steps likely contributes to this trend. The 4-nitrobenzylideneamino group in 4f enhances crystallinity, reflected in its higher melting point (218–220°C) compared to phenylamino analogs (143–145°C) .

However, the pyrido-thieno-pyrimidinone core’s planar structure may limit solubility, a challenge observed in cyclopenta-thieno-pyrimidinone derivatives (e.g., Compound 24 in ).

Synthetic Routes: The target compound likely shares synthetic steps with analogs, such as nucleophilic substitution (e.g., alkylation of thiopyrimidines with chloroacetamides) or condensation with fused sodium acetate in ethanol .

Research Findings and Limitations

  • Spectroscopic Data : IR and NMR profiles for analogs (e.g., C=O stretches at 1,730 cm⁻¹ , aromatic protons at δ 7.37–7.47 ppm ) suggest the target compound would exhibit similar signatures, with shifts depending on substituent electronic effects.
  • Biological Data Gaps: No direct evidence links the target compound to kinase inhibition or cytotoxicity.
  • Contradictions: Higher yields in nitro-substituted derivatives (e.g., 4f ) contrast with lower yields in phenylamino analogs (e.g., Compound 24 ), underscoring the need for optimized conditions for bulky substituents.

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